1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
Description
1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is a synthetic small molecule featuring a piperazine core linked to a 4-methylbenzothiazole moiety at the 1-position and a 3-phenylpropan-1-one group. The benzothiazole ring contributes to its aromatic and heterocyclic character, while the piperazine scaffold enhances solubility and modulates receptor interactions. This compound is structurally classified within the piperazinylpropanone family, which is notable for its diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities. Its synthesis typically involves coupling reactions between substituted benzothiazoles and piperazine intermediates under catalytic conditions .
Properties
IUPAC Name |
1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-16-6-5-9-18-20(16)22-21(26-18)24-14-12-23(13-15-24)19(25)11-10-17-7-3-2-4-8-17/h2-9H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYNUEWKLFHWNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Mycobacterium tuberculosis and Bacillus subtilis . These bacteria are responsible for causing tuberculosis and various other infections respectively. The compound also targets the non-receptor tyrosine kinase ITK , a component of the T-cell receptor signaling cascade.
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. It acts as a dopamine and serotonin antagonist , which can have antipsychotic effects. It also inhibits the non-receptor tyrosine kinase ITK, which may represent a novel treatment for allergic asthma.
Biochemical Pathways
The compound affects the biochemical pathways related to the growth and proliferation of Mycobacterium tuberculosis and Bacillus subtilis. It also impacts the T-cell receptor signaling cascade by inhibiting the non-receptor tyrosine kinase ITK.
Biological Activity
1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Molecular Formula: C_{17}H_{20}N_{2}OS
Molecular Weight: 300.42 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has been studied for its potential as:
- Antimicrobial Agent: Exhibiting activity against various bacteria and fungi.
- Anticancer Agent: Targeting specific pathways involved in cancer cell proliferation.
The exact mechanisms involve inhibition of specific enzymes or receptors, which modulate biological processes relevant to disease states.
Biological Activity Overview
Antimicrobial Activity
A study highlighted the compound's efficacy against Staphylococcus aureus and Candida albicans using disk diffusion methods. The minimum inhibitory concentration (MIC) was found to be 15.62 µg/mL for both strains, indicating significant antibacterial and antifungal properties.
Anticancer Potential
Research focused on the compound's ability to inhibit thioredoxin reductase 1 (TrxR1), an important target in cancer therapy. The compound demonstrated selective antitumor effects in various cancer cell lines, including Mia PaCa-2 and PANC-1, suggesting a potential pathway for therapeutic development.
Pain Management
The dual inhibition of sEH and FAAH was explored in animal models, showing promising results in pain relief without the side effects associated with traditional pain medications. This positions the compound as a potential candidate for developing new analgesics.
Comparison with Similar Compounds
3-(4-Fluorobenzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
- Key Differences: Replaces the 4-methyl group on the benzothiazole with a 4-methoxy group and introduces a fluorobenzenesulfonyl substituent on the propanone chain.
- The methoxy substitution may alter binding affinity to enzymatic targets like acetylcholinesterase (AChE) .
1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one
- Key Differences : Features a 6-fluorine substitution on the benzothiazole and a thioether-linked 4-methoxyphenyl group.
- Impact : Fluorine enhances lipophilicity and bioavailability, while the thioether group may influence redox reactivity and target engagement .
Piperazinylpropanone Derivatives with Varied Aromatic Substituents
1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one
- Key Differences : Incorporates a cinnamoyl group (α,β-unsaturated ketone) and a bis(4-methoxyphenyl)methyl substituent on piperazine.
- Impact : The conjugated double bond in the cinnamoyl moiety may confer antioxidant or anticancer activity, as seen in similar derivatives .
Urea-Linked Thiazolylpiperazine Analogues
Compounds such as 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) and derivatives (11b–o) differ significantly:
- Key Differences: Replace the propanone group with a urea linker and introduce hydrazinyl-thiazole moieties.
- Impact : Urea derivatives exhibit enhanced hydrogen-bonding capacity, improving interactions with enzymes like CYP51 or AChE. Yields for these compounds range from 83.7% to 88.2%, with molecular weights between 466.2–602.2 g/mol, reflecting diverse substituent effects .
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